2-Azaspiro[4.5]decane-8-carboxylic acid
Overview
Description
2-Azaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-8-carboxylic acid typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid: This compound has a similar spirocyclic structure but includes a tert-butoxycarbonyl (Boc) protecting group.
8-oxa-2-azaspiro[4.5]decane: This compound features an oxygen atom within the spiro ring system.
Uniqueness
2-Azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-azaspiro[4.5]decane-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-1-3-10(4-2-8)5-6-11-7-10/h8,11H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOXUJCEWHNJTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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